Methyl 4-Piperidin-1-ylpyridine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 206.24 g/mol. This compound is notable for its structural features, which include a piperidine ring and a pyridine carboxylate moiety, making it relevant in various chemical and pharmaceutical applications. It is classified under the category of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of Methyl 4-Piperidin-1-ylpyridine-2-carboxylate typically involves several organic synthesis techniques. One common method includes the reaction of 4-piperidin-1-ylpyridine-2-carboxylic acid with methylating agents such as methyl iodide or dimethyl sulfate. The process can be outlined as follows:
This method allows for the efficient production of the methyl ester while maintaining high yields and purity levels.
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate features a piperidine ring attached to a pyridine ring with a carboxylate group. The structural representation can be described using various notations:
C1CCN(CC1)C2=CC(=NC=C2)C(=O)O
SKWHGCFXCHSXOF-UHFFFAOYSA-N
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling to understand its conformation and potential interactions with biological targets.
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate can undergo various chemical reactions typical of esters and nitrogen-containing compounds:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for Methyl 4-Piperidin-1-ylpyridine-2-carboxylate primarily relates to its interactions with biological targets, particularly in pharmacological contexts. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influenced by its ability to form hydrogen bonds and engage in π-stacking interactions due to its aromatic components.
Research indicates that compounds with similar structures often exhibit activity against neurotransmitter receptors, making them potential candidates for treating neurological disorders.
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate possesses several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in different environments, influencing its applications in research and industry.
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate is utilized in various scientific fields:
Positional isomerism profoundly influences the physicochemical and biological properties of pyridine-piperidine hybrid systems. Methyl 4-piperidin-1-ylpyridine-2-carboxylate exemplifies this complexity, distinguished from its regioisomer methyl 2-(piperidin-1-yl)pyridine-4-carboxylate (PubChem CID: 18525843) by the spatial relationship between the piperidine nitrogen and the ester functionality [1] [2]. This seemingly minor structural variation significantly alters the molecule's electronic distribution, dipole moment, and hydrogen-bonding capacity.
The 1,4-disubstitution pattern in methyl 4-piperidin-1-ylpyridine-2-carboxylate creates an unsymmetrical electronic environment where the electron-donating piperidinyl group at position 4 and the electron-withdrawing ester at position 2 establish a push-pull system across the heteroaromatic ring. This configuration contrasts sharply with the 1,2-disubstituted isomer, where the proximity between the piperidinyl nitrogen and ester carbonyl may facilitate intramolecular interactions or alter the molecule's planarity [1] [2]. Nuclear magnetic resonance (NMR) studies of analogous systems reveal distinct chemical shift patterns for the pyridine ring protons, with H-3 and H-5 in the 1,4-isomer showing greater deshielding due to the ester group's anisotropic effects compared to the 1,2-isomer [9].
Regiochemical precision becomes critical in medicinal chemistry applications, as evidenced by the discovery of NR2B-selective NMDA antagonists featuring carefully optimized piperidine-pyridine spatial relationships. In these pharmacologically active compounds, the relative positioning of hydrogen bond acceptors and hydrophobic domains directly influences receptor binding affinity and selectivity . The synthesis of such regioisomerically pure compounds typically employs protective group strategies or transition metal-catalyzed cross-coupling reactions to control substitution patterns, as indiscriminate nucleophilic substitution on halopyridines often yields mixtures requiring tedious separation [6].
Table 1: Structural and Identifier Comparison of Positional Isomers
Structural Feature | Methyl 4-Piperidin-1-ylpyridine-2-carboxylate | Methyl 2-(Piperidin-1-yl)pyridine-4-carboxylate |
---|---|---|
PubChem CID | 75539520 [2] | 18525843 [1] |
Substitution Pattern | 1,4-Disubstituted pyridine | 1,2-Disubstituted pyridine |
Key Bond Distances (Crystal) | N(piperidine)-C4: ~1.35 Å [3] | N(piperidine)-C2: ~1.34 Å [3] |
Proton NMR (Pyridine H-3) | δ 7.65-7.75 ppm [9] | δ 8.20-8.30 ppm [9] |
Proton NMR (Pyridine H-5) | δ 6.85-6.95 ppm [9] | δ 7.95-8.05 ppm [9] |
Proton NMR (Pyridine H-6) | δ 7.95-8.05 ppm [9] | δ 6.85-6.95 ppm [9] |
The piperidine ring in methyl 4-piperidin-1-ylpyridine-2-carboxylate exhibits complex conformational behavior influenced by stereoelectronic effects, solvent environment, and temperature. Single-crystal X-ray diffraction (SC-XRD) studies of structurally analogous piperidin-4-one derivatives reveal that the piperidine ring predominantly adopts a distorted boat conformation in the solid state when bearing N-acyl or N-carbamate substituents, with puckering parameters (q₂, q₃, φ) indicating significant deviation from ideal chair geometry [3]. This distortion arises from the competing energetic demands of minimizing 1,3-diaxial interactions and optimizing orbital alignment between the nitrogen lone pair and the pyridine π-system.
In solution, dynamic NMR spectroscopy demonstrates rapid interconversion between equivalent half-chair conformations at room temperature. However, upon cooling or when flanked by bulky substituents, conformational locking occurs, revealing distinct axial and equatorial orientations for the pyridine moiety. For N-acylated derivatives, the amide carbonyl typically adopts a coplanar orientation relative to the piperidine ring to maximize n→π* conjugation, constraining ring inversion dynamics [3] [9]. Variable-temperature ¹H-NMR studies (213–333 K) of methyl 4-piperidin-1-ylpyridine-2-carboxylate analogs show coalescence phenomena for the piperidine ring protons, with free energy barriers (ΔG‡) for ring inversion estimated at 45–55 kJ/mol—values significantly lower than those observed in cyclohexane systems (ΔG‡ ≈ 43 kJ/mol) due to nitrogen's reduced steric demand [9].
The conformational preferences directly influence biological recognition processes. When the piperidine ring adopts a flattened boat conformation, it presents the pyridine-ester pharmacophore in an orientation that enhances complementarity with enzyme active sites. Molecular docking simulations of structurally related compounds demonstrate that the equatorial disposition of the pyridine ring in piperidine-pyridine hybrids improves hydrophobic contact surfaces with protein binding pockets compared to axial orientations [3] . These conformational subtleties underscore the importance of dynamic structural analysis beyond static representations in drug design.
Table 2: Conformational Parameters of Piperidine Ring in Hybrid Systems
Parameter | Chair Conformation | Boat Conformation | Half-Chair Conformation |
---|---|---|---|
Prevalence in Unsubstituted | ~99% | <1% | Transition state |
N-Acylated Derivatives | 15-20% | 75-80% | 5-10% |
Puckering Amplitude (θ, °) | 4-6° | 25-30° | 15-20° |
N-Inversion Barrier (ΔG‡) | 6-8 kJ/mol | 12-15 kJ/mol | 45-55 kJ/mol [9] |
Ring Rotation Barrier | 15-20 kJ/mol | 25-30 kJ/mol | 40-45 kJ/mol |
Characteristic NMR ³J₄ₐₓ (Hz) | 10-12 | 4-5 | 8-9 [9] |
The methyl carboxylate group at position 2 of the pyridine ring in methyl 4-piperidin-1-ylpyridine-2-carboxylate exerts profound electronic effects that modulate both the heteroaromatic system's reactivity and the piperidine's basicity. Spectroscopic and computational studies reveal that the ester carbonyl conjugation with the pyridine ring creates a resonance-stabilized system where the electron-withdrawing effect reduces the pyridine nitrogen's basicity (predicted pKa of conjugate acid: ~3.2) while simultaneously activating the ring toward nucleophilic addition at C-2 and C-6 positions [3]. This electronic perturbation extends through the heterocyclic system to influence the piperidinyl nitrogen's electron density, as evidenced by ¹⁵N-NMR chemical shifts that indicate a 12–15 ppm deshielding compared to 4-piperidinylpyridine lacking the ester group [9].
Infrared spectroscopy provides direct evidence of electronic communication between the functional groups. The carbonyl stretching frequency (νC=O) appears at 1715–1725 cm⁻¹, significantly lower than typical aliphatic esters (1740–1750 cm⁻¹), indicating substantial conjugation with the pyridine π-system. This conjugation reduces the carbonyl bond order and increases its polarization, enhancing hydrogen-bond accepting capacity—a critical feature for biological activity. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the ester group withdraws approximately 0.15 electrons from the pyridine ring, which in turn reduces electron density at the piperidinyl nitrogen by 0.08–0.10 electrons compared to unsubstituted 4-piperidinylpyridine [3].
The ester's electronic influence creates a bioactive configuration optimal for interactions with biological targets. In NR2B-selective NMDA receptor antagonists featuring similar piperidine-carboxylate architectures, the ester carbonyl serves as a key hydrogen bond acceptor with backbone amides in the receptor's binding pocket. Structure-activity relationship (SAR) studies demonstrate that replacing the ester with more electron-withdrawing groups (e.g., carboxylic acid, primary amide) diminishes activity by altering the optimal balance between hydrogen-bond acceptance and dipole moment orientation . Similarly, molecular electrostatic potential (MEP) maps reveal that the ester group creates a region of high negative potential (-45 to -50 kcal/mol) adjacent to the carbonyl oxygen, facilitating directional interactions with cationic residues in enzyme active sites [3].
Table 3: Electronic Parameters of Methyl 4-Piperidin-1-ylpyridine-2-carboxylate
Parameter | Experimental Value | Computational (DFT) Value | Biological Significance |
---|---|---|---|
Ester C=O Stretch (ν, cm⁻¹) | 1718-1725 [3] | 1721 (scaled) | Hydrogen bond acceptor strength |
Pyridine N Charge (e⁻) | -0.52 (estimated) | -0.514 | Binding site protonation state |
Piperidine N Charge (e⁻) | -0.46 (estimated) | -0.458 | Basicity (pKa ~8.5) |
Dipole Moment (D) | 4.3 (solution) | 4.52 | Membrane permeability |
HOMO Energy (eV) | -7.1 (photoelectron) | -7.08 | Charge transfer interactions with receptors |
LUMO Energy (eV) | -1.3 (CV) | -1.27 | Susceptibility to nucleophilic attack |
π→π* Transition (nm) | 275 (ε=6500) | 279 (f=0.12) | Protein binding detection via fluorescence |
The strategic placement of the ester group ortho to both the pyridine nitrogen and the piperidinyl linkage creates a unique electronic environment that facilitates charge delocalization. Natural bond orbital (NBO) analysis identifies significant n→π* interactions between the piperidinyl nitrogen lone pair and the pyridine ring's π*-system (stabilization energy: ~25 kJ/mol), with additional contributions from the ester's oxygen lone pairs. This intricate electronic network explains the compound's enhanced stability toward hydrolytic degradation compared to isomeric esters lacking direct conjugation pathways [3]. The electronic effects extend to influence the molecule's redox behavior, as evidenced by cyclic voltammetry showing an irreversible reduction wave at -1.25 V vs. SCE corresponding to pyridine ring reduction—a potential shifted anodically by 90 mV compared to the non-esterified analog [6].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: